![molecular formula C16H9BrClNO2 B444185 6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid CAS No. 445289-24-7](/img/structure/B444185.png)
6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid
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Description
6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid, abbreviated as 6-Br-2-Cl-QC, is a novel synthetic compound that has been studied for its potential applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Drug Discovery and Development
Quinoline derivatives are known for their therapeutic potential and are often used as scaffolds in drug discovery. They have been designed and reported to be potent anti-cancer agents against various tumors .
Anti-inflammatory Applications
Some quinoline derivatives have shown strong anti-inflammatory activity and have been synthesized for use in models such as adjuvant arthritis rat models .
Antibacterial Activity
Quinoline carboxylic acids have been synthesized that demonstrated antibacterial activity, which could be relevant for developing new antibiotics .
Anti-tuberculosis Activity
Derivatives of quinoline are active against Mycobacterium tuberculosis H37Rv strain, indicating their potential use in treating tuberculosis .
Organic Synthesis
Quinolines are essential in synthetic organic chemistry due to their versatile applications, including catalysis and reaction protocols .
Proteomics Research
Quinoline derivatives are used in proteomics research, which involves the study of proteomes and their functions .
properties
IUPAC Name |
6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJQBZXALAXXAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359752 |
Source
|
Record name | 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |
CAS RN |
445289-24-7 |
Source
|
Record name | 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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